Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate
Overview
Description
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate is a synthetic organic compound with the molecular formula C15H18N2O4 and a molecular weight of 290.32 g/mol . This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the reaction of a substituted indazole with ethyl 7-hydroxy-1-tetrahydropyran-2-yl carboxylate in the presence of a suitable catalyst . The reaction mixture is then purified using techniques such as chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Ethyl 7-hydroxy-1-tetrahydropyran-2-YL-indazole-5-carboxylate can be compared with other indazole derivatives, such as:
Indole-3-acetic acid: A plant hormone with diverse biological activities.
Indole-2-carboxylic acid: Known for its antimicrobial and anticancer properties.
Indole-3-carbinol: Studied for its potential anticancer effects.
What sets this compound apart is its unique structure, which imparts specific chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
ethyl 7-hydroxy-1-(oxan-2-yl)indazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-2-20-15(19)10-7-11-9-16-17(14(11)12(18)8-10)13-5-3-4-6-21-13/h7-9,13,18H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VORDQTLCWUKJBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C(=C1)O)N(N=C2)C3CCCCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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